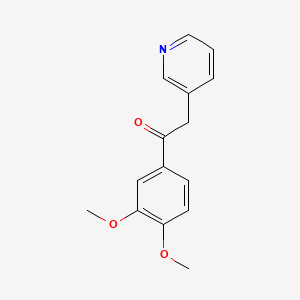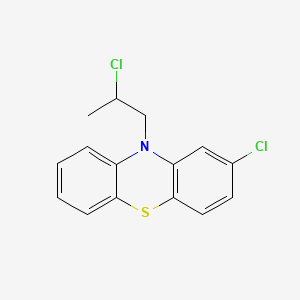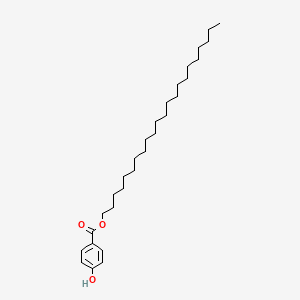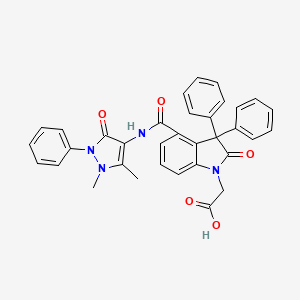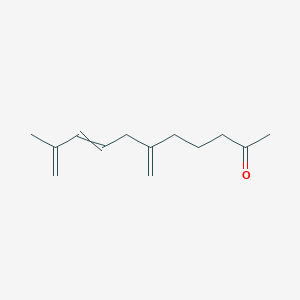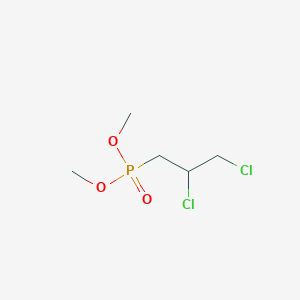
Dimethyl (2,3-dichloropropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,3-dichloropropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,3-dichloropropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2,3-dichloropropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with 2,3-dichloropropanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2,3-dichloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The chlorine atoms in the 2,3-dichloropropyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2,3-dichloropropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl (2,3-dichloropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This inhibition can disrupt normal biochemical pathways, making the compound useful in various applications, including enzyme inhibition studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (2,3-dichloropropyl)phosphonate is unique due to the presence of the 2,3-dichloropropyl moiety, which imparts distinct chemical properties and reactivity compared to other dimethyl phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable.
Eigenschaften
CAS-Nummer |
98137-34-9 |
|---|---|
Molekularformel |
C5H11Cl2O3P |
Molekulargewicht |
221.02 g/mol |
IUPAC-Name |
1,2-dichloro-3-dimethoxyphosphorylpropane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-9-11(8,10-2)4-5(7)3-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
AZEDINUOGROHGT-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(CCl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



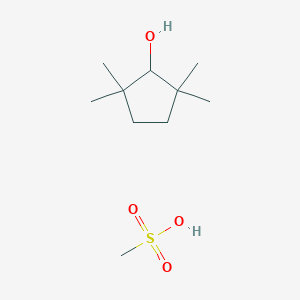


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
